3-Amino-4-phenoxy-5-sulfamoylbenzoic acid
CAS No.: 28328-54-3
VCID: VC21335897
Molecular Formula: C13H12N2O5S
Molecular Weight: 308.31 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C₁₃H₁₂N₂O₅S and a molecular weight of 308.31 g/mol . It is characterized by its unique chemical structure, which includes an amino group, a phenoxy group, and a sulfamoyl group attached to a benzoic acid core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. Antimicrobial ActivityResearch indicates that 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid exhibits notable antimicrobial activity. It has been investigated for its ability to inhibit urease, an enzyme critical for the survival of certain pathogenic bacteria like Helicobacter pylori, which is associated with peptic ulcers. By inhibiting urease, this compound may help reduce ammonia production in the stomach, potentially leading to decreased colonization of H. pylori and improved therapeutic outcomes for patients suffering from gastric ailments. Anti-inflammatory EffectsPreliminary studies suggest that 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid may modulate inflammatory pathways effectively, making it a candidate for treating inflammatory conditions. Its structural similarities with known anti-inflammatory drugs support this hypothesis. Enzyme Inhibition StudiesThis compound serves as a valuable tool in biochemical assays aimed at understanding enzyme kinetics and inhibition mechanisms. Its role as an enzyme inhibitor has been highlighted in various studies focusing on urease inhibition assays. Industrial ApplicationsIn the field of organic chemistry, 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is utilized as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for versatile reactions that can lead to the development of specialty chemicals and materials. Comparison with Similar Compounds
Pharmaceutical Applications3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is also used as a reference standard in pharmaceutical testing, particularly for bumetanide, a loop diuretic . Its role as an impurity reference material highlights its importance in ensuring the quality of pharmaceutical formulations. |
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CAS No. | 28328-54-3 | ||||||||||||||||||||
Product Name | 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | ||||||||||||||||||||
Molecular Formula | C13H12N2O5S | ||||||||||||||||||||
Molecular Weight | 308.31 g/mol | ||||||||||||||||||||
IUPAC Name | 3-amino-4-phenoxy-5-sulfamoylbenzoic acid | ||||||||||||||||||||
Standard InChI | InChI=1S/C13H12N2O5S/c14-10-6-8(13(16)17)7-11(21(15,18)19)12(10)20-9-4-2-1-3-5-9/h1-7H,14H2,(H,16,17)(H2,15,18,19) | ||||||||||||||||||||
Standard InChIKey | GVQZPZSQRCXSJI-UHFFFAOYSA-N | ||||||||||||||||||||
SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N | ||||||||||||||||||||
Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N | ||||||||||||||||||||
Purity | > 95% | ||||||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||||||
Synonyms | 3-Amino-4-phenoxy-5-sulphamoylbenzoic acid; Desbutylbumetanide; PF 1578; Bumetanide impurity B | ||||||||||||||||||||
PubChem Compound | 119927 | ||||||||||||||||||||
Last Modified | Aug 15 2023 |
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